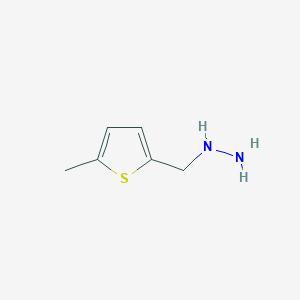

((5-Methylthiophen-2-yl)methyl)hydrazine

Description

Its molecular formula is C₆H₉N₂S, with a molecular weight of 141.21 g/mol (calculated).

Properties

CAS No. |

887592-30-5 |

|---|---|

Molecular Formula |

C6H10N2S |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(5-methylthiophen-2-yl)methylhydrazine |

InChI |

InChI=1S/C6H10N2S/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3 |

InChI Key |

RFKQIUGRQNLNSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CNN |

Origin of Product |

United States |

Preparation Methods

The synthesis of ((5-Methylthiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .

Chemical Reactions Analysis

((5-Methylthiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

((5-Methylthiophen-2-yl)methyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ((5-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(A) 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine ()

- Structure : A benzothiazole core with chloro and fluoro substituents and a hydrazine group.

- Properties : Quantum chemical studies (B3LYP/6-311G(d,p)) reveal lower HOMO-LUMO gaps (4.5 eV) compared to ((5-Methylthiophen-2-yl)methyl)hydrazine, indicating higher reactivity. The methylthiophene moiety in the latter may enhance lipophilicity, influencing bioavailability .

(B) 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methyl-N′-(thiophen-2-ylmethylene)thiazole-5-carbohydrazide ()

- Structure: A thiazole-thiophene hybrid with carbohydrazide and cyano groups.

- The additional thiazole ring and cyano group may enhance binding to microbial enzymes compared to simpler hydrazine derivatives .

(C) 4-Methyl-2-phenylthiazole-5-carbohydrazide ()

Physicochemical Properties

- Lipophilicity : Methylthiophene derivatives (e.g., this compound) exhibit higher logP values than benzothiazole analogs (), favoring membrane permeability.

- Thermal Stability : Benzothiazole-hydrazine derivatives () show higher thermal stability due to aromatic heterocycles, whereas thiophene derivatives may decompose at lower temperatures .

Data Tables

Table 1: Molecular Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₆H₉N₂S | 141.21 | Thiophene, hydrazine |

| 1-(5-Chloro-6-fluoro-benzothiazol-2-yl)hydrazine | C₇H₆ClFN₂S | 216.65 | Benzothiazole, chloro, fluoro |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | C₁₁H₁₀N₄OS | 246.29 | Thiazole, phenyl, carbohydrazide |

Biological Activity

((5-Methylthiophen-2-yl)methyl)hydrazine is a compound belonging to the hydrazine class, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiophene ring, which is significant for its biological interactions.

1. Antimicrobial Activity

Research has shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These findings suggest that this compound could be effective against common pathogens.

2. Anticancer Activity

Hydrazine derivatives have been explored for their potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related study indicated that hydrazone derivatives showed cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Ranged from 10 μM to 25 μM for various derivatives, indicating promising anticancer potential.

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the biological activity of hydrazine derivatives:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of hydrazone derivatives and evaluated their antimicrobial activity against clinical isolates.

- Results indicated that some compounds exhibited higher efficacy than conventional antibiotics.

-

Anticancer Evaluation :

- A group of hydrazones was tested against human cancer cell lines, showing significant cytotoxic effects via apoptosis induction.

- The study suggested that modifications in the hydrazone structure could enhance potency.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.